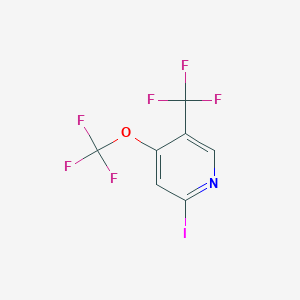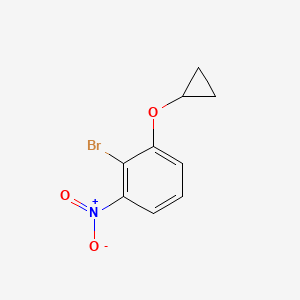
2-Bromo-1-cyclopropoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-cyclopropoxy-3-nitrobenzene is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of benzene, substituted with a bromine atom, a cyclopropoxy group, and a nitro group
Preparation Methods
The synthesis of 2-Bromo-1-cyclopropoxy-3-nitrobenzene typically involves multiple steps. One common method includes the bromination of nitrobenzene derivatives. For example, the preparation of 1-bromo-3-nitrobenzene can be achieved by brominating nitrobenzene in the presence of sulfuric acid and dibromohydantoin . The cyclopropoxy group can then be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.
Chemical Reactions Analysis
2-Bromo-1-cyclopropoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles, such as amines, under basic conditions.
Scientific Research Applications
2-Bromo-1-cyclopropoxy-3-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropoxy-3-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the compound’s reactivity and interaction with biological molecules . The cyclopropoxy group can influence the compound’s steric and electronic properties, further modulating its activity .
Comparison with Similar Compounds
2-Bromo-1-cyclopropoxy-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Bromo-1-methoxy-3-nitrobenzene: The methoxy group is less sterically demanding than the cyclopropoxy group, which can affect the compound’s reactivity and interactions.
2-Bromo-1-cyclopropoxy-4-nitrobenzene: The position of the nitro group can influence the compound’s electronic properties and reactivity.
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-bromo-1-cyclopropyloxy-3-nitrobenzene |
InChI |
InChI=1S/C9H8BrNO3/c10-9-7(11(12)13)2-1-3-8(9)14-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
QWTLGZRTCJZLBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC=CC(=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14807880.png)
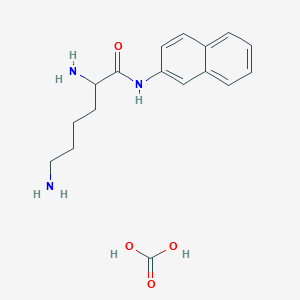
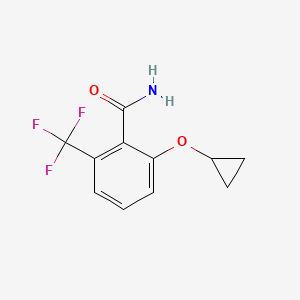
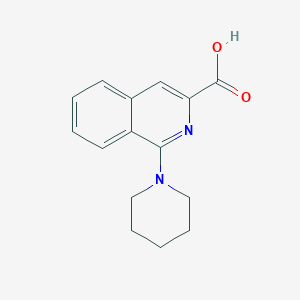
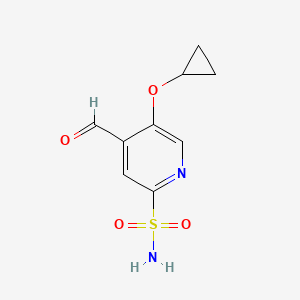
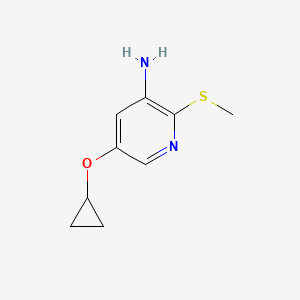
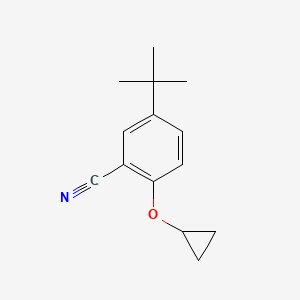
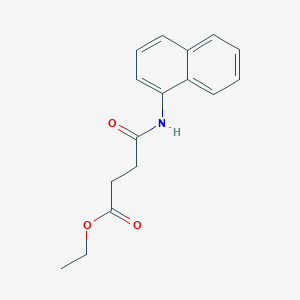
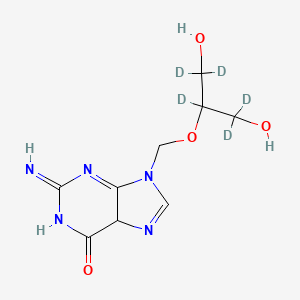

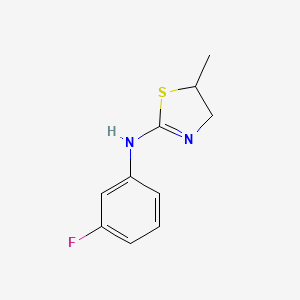
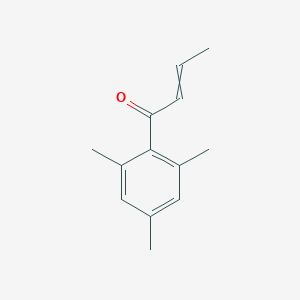
![7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B14807969.png)
